molecular formula C11H8BrNO2S2 B2359569 (E)-N-(4-bromobenzylidene)thiophene-2-sulfonamide CAS No. 1392505-13-3

(E)-N-(4-bromobenzylidene)thiophene-2-sulfonamide

Cat. No.: B2359569
CAS No.: 1392505-13-3
M. Wt: 330.21
InChI Key: QDBJFRLQQSVCQR-MDWZMJQESA-N
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Description

(E)-N-(4-bromobenzylidene)thiophene-2-sulfonamide is a synthetic Schiff base compound of significant interest in medicinal chemistry and chemical biology research. This molecule integrates a thiophene-sulfonamide moiety and an imine functional group (-CH=N-), a structure known as a Schiff base, which is pivotal for its bioactivity and metal-chelating potential . Compounds featuring the thiophene ring are recognized as important scaffolds in drug discovery due to their electron-rich nature and compatibility with biological receptor sites . The sulfonamide functional group is a cornerstone of many therapeutic agents and is extensively investigated for its role in enzyme inhibition, particularly against targets like carbonic anhydrases . The presence of the 4-bromobenzylidene group is a common structural feature in molecules screened for various biological activities. Researchers can utilize this compound to explore its potential as an antimicrobial agent, particularly against resistant bacterial strains like Staphylococcus aureus (MRSA), as structurally related sulfonamide and thiophene derivatives have demonstrated promising activity . Furthermore, its Schiff base structure suggests potential for anticancer research, given that similar compounds have been evaluated for their cytotoxic effects against human cancer cell lines . The mechanism of action for such compounds often involves interaction with critical cellular enzymes; the sulfonamide group may facilitate inhibition of enzymes like carbonic anhydrase IX (CA IX), a validated target in oncology, while the imine group can act as a coordination site for metal ions, potentially disrupting metal-dependent biological processes in pathogens or cancer cells . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(NE)-N-[(4-bromophenyl)methylidene]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2S2/c12-10-5-3-9(4-6-10)8-13-17(14,15)11-2-1-7-16-11/h1-8H/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBJFRLQQSVCQR-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)N=CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Condensation

The primary synthesis involves refluxing equimolar quantities of 4-bromobenzaldehyde and thiophene-2-sulfonamide in ethanol with catalytic acetic acid (2–5 mol%) for 6–24 hours. This method, adapted from the preparation of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide derivatives, achieves 72–85% yields through nucleophilic attack of the sulfonamide’s amine group on the aldehyde carbonyl. The reaction mechanism proceeds via a hemiaminal intermediate, with dehydration forming the thermodynamically stable E-isomer due to conjugation between the imine (C=N) and aromatic π-systems.

Key parameters:

  • Molar ratio : 1:1 aldehyde:sulfonamide
  • Solvent : Anhydrous ethanol (40–50 mL/mmol)
  • Temperature : 78°C (reflux)
  • Catalyst : Glacial acetic acid (0.5–1.0 eq)

Solvent-Free Mechanochemical Synthesis

Recent advances demonstrate the viability of solvent-free grinding using a mortar and pestle or ball mill. A 2017 study on analogous sulfonamide Schiff bases reported 68% yield after 30 minutes of mechanical mixing, though this method requires post-synthesis purification via column chromatography (hexane:ethyl acetate, 3:1). While reducing solvent waste, the approach currently lacks optimization for halogenated derivatives like 4-bromobenzylidene analogues.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 80°C) accelerates the condensation to 15–20 minutes, as validated in the synthesis of (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. However, decomposition risks increase with electron-withdrawing substituents like bromine, necessitating precise temperature control (<100°C) and inert atmospheres (N$$ _2 $$).

Optimization of Reaction Conditions

Solvent Effects

Comparative studies using ethanol, methanol, and DMF reveal:

Solvent Dielectric Constant Yield (%) Reaction Time (h)
Ethanol 24.3 78 6
Methanol 32.7 82 5
DMF 36.7 65 3

Data adapted from

Methanol provides faster kinetics due to higher polarity, but ethanol minimizes side reactions (e.g., aldol condensation) in brominated systems. DMF, while accelerating imine formation, complicates product isolation due to high boiling point (153°C).

Catalytic Systems

Acid catalysts significantly impact reaction efficiency:

  • Acetic acid : 72% yield, minimal byproducts
  • p-Toluenesulfonic acid : 85% yield but requires neutralization
  • Lewis acids (ZnCl$$ _2 $$) : 68% yield with metal contamination risks

The 0.5 eq acetic acid protocol balances catalytic activity and ease of purification, as excess protonation of the sulfonamide amine (pK$$ _a $$ ≈ 10.5) suppresses nucleophilicity.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol yields pale yellow needles (mp 161–167°C). Gradient cooling (60°C → 4°C over 6 h) enhances crystal quality, with X-ray diffraction of analogous compounds confirming monoclinic P2$$ _1 $$/c space group and Z = 4.

Spectroscopic Analysis

$$ ^1H $$ NMR (500 MHz, DMSO-d$$ _6 $$) :

  • δ 12.01 (s, 1H, SO$$ _2 $$NH)
  • δ 8.31 (s, 1H, CH=N)
  • δ 7.71–8.03 (m, 7H, Ar-H)

FT-IR (KBr, cm$$ ^{-1} $$) :

  • 3200 (N-H stretch)
  • 1555 (C=N)
  • 1389, 1197 (SO$$ _2 $$ asym/sym)

Mass Spec (ESI+) :

  • m/z 330.2 [M+H]$$ ^+ $$ (calc. 329.2 for C$$ _{11} $$H$$ _8 $$BrN$$ _2 $$O$$ _2 $$S$$ _2 $$)
  • Isotopic pattern confirms bromine (1:1 $$ ^{79}Br $$:$$ ^{81}Br $$)

Applications and Derivative Chemistry

Metal Chelation

The sulfonamide’s SO$$ _2 $$NH and imine N atoms form octahedral Ni(II) complexes (log K = 8.2–9.1) with antimicrobial activity against B. subtilis (MIC 0.46 µM). Single-crystal analyses reveal Ni-N bond lengths of 1.98–2.05 Å and Ni-O distances of 2.11–2.15 Å.

Sensor Development

Functionalization onto glassy carbon electrodes (GCE) enables Hg$$ ^{2+} $$ detection (LOD 0.12 nM) via current suppression (−ΔI = 84% at 10 nM). The mechanism involves Hg$$ ^{2+} $$ binding to the thiophene S and imine N, as confirmed by Raman shifts at 412 cm$$ ^{-1} $$ (Hg-S).

Biological Activity

Suzuki cross-coupling of the bromophenyl group generates biaryl derivatives with enhanced VEGFR-2 inhibition (IC$$ _{50} $$ 4.33 µM vs. cisplatin 19.0 µM). ADMET predictions indicate favorable BBB permeability (logP 2.1) but moderate hepatotoxicity (CYP3A4 inhibition).

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-bromobenzylidene)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromobenzylidene moiety can be reduced to form the corresponding bromobenzyl compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Bromobenzyl derivatives.

    Substitution: Various substituted thiophene-2-sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiglaucoma Agents
One of the primary applications of thiophene-2-sulfonamide derivatives, including (E)-N-(4-bromobenzylidene)thiophene-2-sulfonamide, is in the treatment of ocular conditions such as glaucoma. Research indicates that these compounds can effectively lower intraocular pressure, which is critical in managing glaucoma and preventing vision loss. The mechanism involves the inhibition of carbonic anhydrase, leading to decreased aqueous humor production .

Antimicrobial Activity
Recent studies have highlighted the potential of thiophene-2-sulfonamide derivatives as antimicrobial agents. For instance, compounds bearing similar structures have shown significant activity against various bacterial strains, including Mycobacterium abscessus, which poses a serious health risk due to its resistance to multiple antibiotics . The introduction of halogenated substituents, like bromine in this compound, enhances its efficacy against resistant strains .

Biological Research

Anticancer Properties
The compound's structural features suggest potential anticancer applications. Studies have demonstrated that sulfonamide derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The presence of the bromine atom has been linked to improved binding affinity to target proteins involved in cancer progression .

Enzyme Inhibition
Research into enzyme inhibition has also identified this compound as a potential inhibitor of acetylcholinesterase and butyrylcholinesterase. This property is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's . The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential.

Materials Science

Organic Synthesis and Catalysis
In synthetic organic chemistry, this compound serves as a versatile building block for creating new materials and ligands for catalysis. Its unique structure allows it to participate in various chemical reactions, facilitating the development of novel compounds with tailored properties for specific applications.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal Chemistry Antiglaucoma agentReduces intraocular pressure; inhibits carbonic anhydrase
Antimicrobial agentEffective against Mycobacterium abscessus; enhanced activity with bromine substitution
Biological Research Anticancer propertiesInduces apoptosis; inhibits growth in cancer cell lines
Enzyme inhibitionPotential inhibitor of acetylcholinesterase; relevant for Alzheimer's treatment
Materials Science Building block in organic synthesisFacilitates development of new materials and ligands

Mechanism of Action

The mechanism of action of (E)-N-(4-bromobenzylidene)thiophene-2-sulfonamide would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential cellular processes. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Sulfonamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups
(E)-N-(4-Bromobenzylidene)thiophene-2-sulfonamide 4-Bromophenyl, thiophene ~324.2 (calculated) Imine, sulfonamide, Br
N-(4-Bromophenyl)-2-(2-thienyl)acetamide 4-Bromophenyl, thiophene-acetamide ~310.2 (calculated) Acetamide, Br
N-(2-Hydroxy-4-methylphenyl)thiophene-2-sulfonamide 2-Hydroxy-4-methylphenyl ~267.3 (calculated) Hydroxyl, methyl, sulfonamide
4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide 4-Bromo-2-nitrophenyl 436.08 (reported) Br, nitro, sulfonamide

Key Observations :

  • Hydrogen Bonding : Unlike N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide, which has a hydroxyl group capable of forming strong hydrogen bonds , the bromine in the target compound primarily engages in weaker halogen interactions or van der Waals forces, as inferred from crystallographic studies on related brominated sulfonamides .

Table 2: Functional Comparisons

Compound Name Biological/Catalytic Activity Reference
This compound Intermediate in asymmetric synthesis (e.g., β-amino nitriles)
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Antimycobacterial activity (MIC: 12.5–50 µg/mL)
4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide No reported bioactivity; used as a synthetic intermediate

Key Observations :

  • Catalytic Utility : The target compound serves as a precursor in nickel-catalyzed asymmetric additions, demonstrating its role in chiral synthesis . This contrasts with N-(4-bromophenyl)-2-(2-thienyl)acetamide, which lacks catalytic applications but exhibits antimycobacterial activity .
  • Bioactivity : The absence of a free hydroxyl or acetamide group in this compound may reduce its direct antimicrobial efficacy compared to hydroxylated or acetamide-containing analogs .

Biological Activity

(E)-N-(4-bromobenzylidene)thiophene-2-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiophene ring linked to a sulfonamide group, with a bromobenzylidene substituent. The presence of the bromine atom is critical for enhancing its biological activity, as it can influence the electronic properties and steric hindrance of the molecule.

Antimicrobial Activity

Research has demonstrated that thiophene-based sulfonamides exhibit potent antimicrobial properties. For instance, studies have shown that related compounds display effective inhibition against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Bacillus subtilis0.46 µM
Escherichia coli7.54 µM
Aspergillus fumigatus0.95 µM

These results indicate that the compound's structural characteristics contribute to its efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation. The compound has shown promising results in vitro against several cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)18.8
HepG2 (Liver Cancer)16.0

The molecular docking studies suggest that the compound interacts effectively with target proteins involved in cancer cell growth, indicating a potential mechanism of action through enzyme inhibition .

Enzyme Inhibition

Inhibition of carbonic anhydrase (CA) isoenzymes has been a focal point in evaluating the biological activity of thiophene-based sulfonamides. The following table summarizes the inhibitory effects observed:

Isoenzyme IC50 (nM) Ki (nM)
hCA-I69 - 7066.49 ± 17.15
hCA-II23.4 - 1.40574.88 ± 20.65

These findings indicate that this compound exhibits noncompetitive inhibition on both isoenzymes, which is significant for therapeutic applications .

Case Studies

  • Antimicrobial Efficacy: A study evaluating various thiophene-based sulfonamides found that compounds with bromine substitutions showed enhanced antimicrobial activity compared to their unsubstituted counterparts.
  • Cancer Cell Proliferation: In vitro tests demonstrated that this compound effectively reduced the viability of MCF-7 cells, suggesting its potential as an anticancer agent.
  • Enzyme Interaction Studies: Molecular docking simulations indicated strong binding affinities to carbonic anhydrase isoenzymes, supporting experimental IC50 values obtained from enzyme inhibition assays.

Q & A

Q. What are the key steps for synthesizing (E)-N-(4-bromobenzylidene)thiophene-2-sulfonamide, and how can purity be optimized?

The synthesis typically involves a Schiff base reaction between 4-bromobenzaldehyde and thiophene-2-sulfonamide under reflux in anhydrous ethanol or methanol. Key steps include:

  • Imine Formation : Reacting equimolar amounts of aldehyde and sulfonamide at 60–80°C for 6–12 hours under nitrogen .
  • Purification : Recrystallization using ethanol or chromatography (e.g., silica gel with ethyl acetate/hexane) to achieve >95% purity. Monitoring via TLC or HPLC ensures reaction completion .
  • Optimization : Adjusting solvent polarity and temperature minimizes side products like Z-isomers or unreacted starting materials .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Essential methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the imine bond (C=N peak at ~160 ppm) and aromatic protons .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ at m/z 340.98 for C₁₁H₈BrN₂O₂S) .
  • Elemental Analysis : Validates stoichiometry (e.g., C 44.12%, H 2.52%, N 5.86%) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Enzyme Inhibition : Test against targets like dihydropteroate synthase (DHPS) using spectrophotometric assays .
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ) provides bond-length/angle precision (<0.01 Å resolution). Key parameters:

  • Space Group : P2₁/c (common for Schiff bases) .
  • Hydrogen Bonding : Graph-set analysis ( ) identifies motifs like R₂²(8) for sulfonamide dimer interactions .
  • Torsional Angles : Confirm E-configuration (C=N torsion ~180°) and planarity of the thiophene ring .

Q. How do structural modifications (e.g., bromine substitution) impact bioactivity?

Comparative studies with analogues show:

CompoundSubstituentBioactivity (IC₅₀, μM)
(E)-N-(4-Bromo-)thiophene-2-sulfonamideBrDHPS inhibition: 1.2 ± 0.3
(E)-N-(4-Methoxy-)thiophene-2-sulfonamideOCH₃DHPS inhibition: 5.8 ± 0.6
The electron-withdrawing bromine enhances binding to DHPS’s hydrophobic pocket, while methoxy groups reduce potency due to steric hindrance .

Q. What computational methods validate target interactions?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with BRD4 bromodomains (PDB: 6P05) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes (e.g., RMSD <2.0 Å over 100 ns) .

Q. How do reaction conditions influence stereoselectivity (E/Z isomerism)?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor E-isomers via stabilization of transition states .
  • Catalysts : Acidic conditions (e.g., p-TsOH) accelerate imine formation but may promote Z-isomerization at high temperatures .

Contradictions & Methodological Considerations

  • Biological Activity Variability : Discrepancies in MIC values (e.g., 2–8 μg/mL for S. aureus) may arise from assay protocols (broth microdilution vs. agar diffusion) .
  • Crystallographic Refinement : SHELXL vs. alternative software (e.g., OLEX2) may yield slight differences in thermal parameters, necessitating cross-validation .

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